molecular formula C24H21N3O2S B290037 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B290037
M. Wt: 415.5 g/mol
InChI Key: AESHERSNTXUCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a synthetic small molecule that has shown promising results in the treatment of various autoimmune diseases. It was first synthesized in 2005 by Pfizer Inc. and has since been the subject of numerous studies due to its potential therapeutic applications.

Mechanism of Action

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide acts as a JAK inhibitor, specifically targeting JAK3 and to a lesser extent, JAK1. By inhibiting JAK activity, 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide prevents the activation of downstream signaling pathways involved in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21.
Biochemical and Physiological Effects
3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to significantly reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for JAK3 and JAK1, which reduces the risk of off-target effects. However, its inhibitory effect on JAK2 and TYK2 may lead to adverse effects, such as an increased risk of infection and anemia. Another limitation of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is its short half-life, which requires frequent dosing.

Future Directions

Future research on 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide could focus on improving its pharmacokinetic properties, such as increasing its half-life or developing prodrugs that can be administered less frequently. Additionally, further studies could investigate the potential of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, research could explore the use of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other immunosuppressive agents to achieve greater efficacy and reduce the risk of adverse effects.

Synthesis Methods

The synthesis of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form a cyclopentenone intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid to form a cyclopenta[b]thiophene intermediate. The final step involves the reaction of the cyclopenta[b]thiophene intermediate with N-phenyl-3-aminocrotonamide to form 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines, which are involved in the pathogenesis of autoimmune diseases.

properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

6-amino-8-(4-methoxyphenyl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H21N3O2S/c1-29-16-12-10-14(11-13-16)19-17-8-5-9-18(17)27-24-20(19)21(25)22(30-24)23(28)26-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,25H2,1H3,(H,26,28)

InChI Key

AESHERSNTXUCJH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N

Origin of Product

United States

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